
7,7,16-Trifluorohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,16-Trifluorohexadecanoic acid (TFHDA) is a fluorinated fatty acid that has been extensively studied for its potential use in research applications. It is a synthetic compound that is not found naturally in the body. TFHDA has been investigated for its ability to alter cellular metabolism and as a tool for studying lipid metabolism.
Mechanism of Action
7,7,16-Trifluorohexadecanoic acid inhibits the activity of enzymes involved in fatty acid oxidation, including carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA dehydrogenase (ACAD). This results in the accumulation of fatty acids within the cell and the production of reactive oxygen species. 7,7,16-Trifluorohexadecanoic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism.
Biochemical and Physiological Effects:
7,7,16-Trifluorohexadecanoic acid has been found to alter cellular metabolism by inhibiting fatty acid oxidation and increasing the production of reactive oxygen species. It has also been shown to activate the AMPK pathway, which plays a key role in regulating cellular metabolism. 7,7,16-Trifluorohexadecanoic acid has been investigated for its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 7,7,16-Trifluorohexadecanoic acid in lab experiments is its ability to alter cellular metabolism and study the role of fatty acids in disease development. However, 7,7,16-Trifluorohexadecanoic acid has limitations in its use as a research tool. It is a synthetic compound that is not found naturally in the body, which may limit its relevance to physiological processes. Additionally, the effects of 7,7,16-Trifluorohexadecanoic acid on cellular metabolism may differ from those of endogenous fatty acids, which may limit its use in studying lipid metabolism.
Future Directions
There are several future directions for research on 7,7,16-Trifluorohexadecanoic acid. One area of interest is the role of 7,7,16-Trifluorohexadecanoic acid in the development of metabolic disorders, such as type 2 diabetes and obesity. Additionally, the effects of 7,7,16-Trifluorohexadecanoic acid on mitochondrial function and oxidative stress warrant further investigation. 7,7,16-Trifluorohexadecanoic acid may also have potential as a therapeutic agent for the treatment of metabolic disorders, although further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
7,7,16-Trifluorohexadecanoic acid is synthesized through the reaction of 7-bromoheptadecanoic acid with trifluoromethyl iodide and copper(I) iodide. This reaction results in the substitution of the bromine atom with a trifluoromethyl group, resulting in the formation of 7,7,16-Trifluorohexadecanoic acid.
Scientific Research Applications
7,7,16-Trifluorohexadecanoic acid has been used in a variety of research applications, including the study of lipid metabolism, oxidative stress, and mitochondrial function. It has been found to alter cellular metabolism by inhibiting the activity of enzymes involved in fatty acid oxidation and increasing the production of reactive oxygen species. 7,7,16-Trifluorohexadecanoic acid has also been used as a tool for studying the role of fatty acids in the development of insulin resistance and type 2 diabetes.
properties
CAS RN |
127947-16-4 |
|---|---|
Product Name |
7,7,16-Trifluorohexadecanoic acid |
Molecular Formula |
C16H29F3O2 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
7,7,16-trifluorohexadecanoic acid |
InChI |
InChI=1S/C16H29F3O2/c17-14-10-5-3-1-2-4-8-12-16(18,19)13-9-6-7-11-15(20)21/h1-14H2,(H,20,21) |
InChI Key |
FBKIDJHQJKMPOC-UHFFFAOYSA-N |
SMILES |
C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |
Canonical SMILES |
C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |
Other CAS RN |
127947-16-4 |
synonyms |
7,7,16-trifluorohexadecanoic acid 7,7,16-trifluorohexadecanoic acid, 18F-labeled in position 16 7,7,16-trifluoropalmitic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




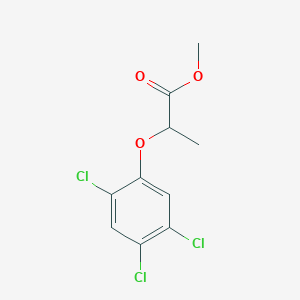
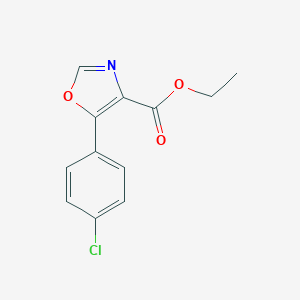

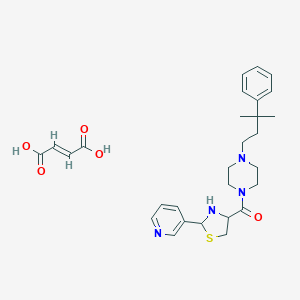
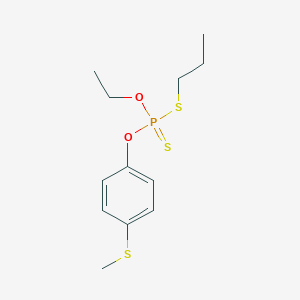

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
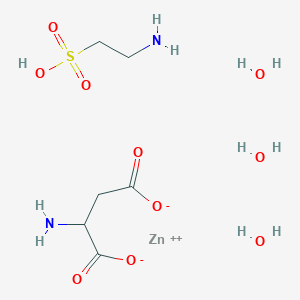
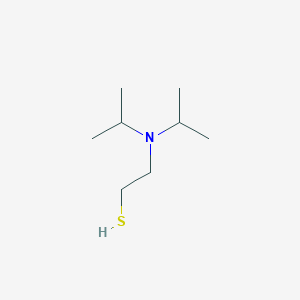

![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
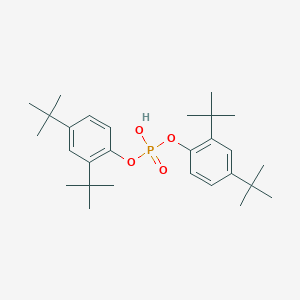
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)